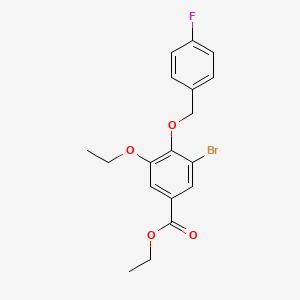
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H18BrFO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Fluorobenzylation: The attachment of a fluorobenzyl group to the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorobenzyl groups allows it to participate in various chemical reactions and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromobenzoate
- Ethyl 3-bromo-5-ethoxy-4-methoxybenzoate
- Allyl 3-bromo-5-ethoxy-4-(3-fluorobenzyl)oxybenzoate
Uniqueness
Ethyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the specific combination of bromine, ethoxy, and fluorobenzyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C18H18BrFO4 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
ethyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H18BrFO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(19)17(16)24-11-12-5-7-14(20)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
GDDQTRYPNLQVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















